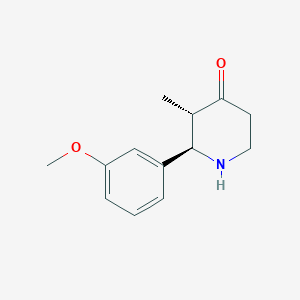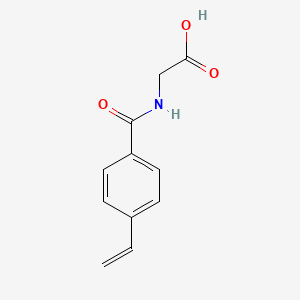![molecular formula C9H14N2O B14415393 [Methyl(2-oxocyclohexyl)amino]acetonitrile CAS No. 83196-13-8](/img/structure/B14415393.png)
[Methyl(2-oxocyclohexyl)amino]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Methyl(2-oxocyclohexyl)amino]acetonitrile is an organic compound with the molecular formula C9H14N2O It contains a six-membered cyclohexyl ring with a ketone group, an amino group attached to the methyl group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl(2-oxocyclohexyl)amino]acetonitrile typically involves the reaction of 2-oxocyclohexanecarbonitrile with methylamine under controlled conditions. The reaction is carried out in an organic solvent such as toluene or ethanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium or platinum can enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
[Methyl(2-oxocyclohexyl)amino]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
[Methyl(2-oxocyclohexyl)amino]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of [Methyl(2-oxocyclohexyl)amino]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity. The nitrile group plays a crucial role in binding to the target molecules, while the cyclohexyl ring provides structural stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminoacetonitrile: Contains an amino group and a nitrile group but lacks the cyclohexyl ring.
Acetonitrile: A simpler compound with a nitrile group but no amino or cyclohexyl groups.
Uniqueness
[Methyl(2-oxocyclohexyl)amino]acetonitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
83196-13-8 |
|---|---|
Formule moléculaire |
C9H14N2O |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
2-[methyl-(2-oxocyclohexyl)amino]acetonitrile |
InChI |
InChI=1S/C9H14N2O/c1-11(7-6-10)8-4-2-3-5-9(8)12/h8H,2-5,7H2,1H3 |
Clé InChI |
KELQPKPCFYENPH-UHFFFAOYSA-N |
SMILES canonique |
CN(CC#N)C1CCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(3-Aminopropyl)sulfanyl]butan-1-amine](/img/structure/B14415337.png)

![Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B14415346.png)






![Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl-](/img/structure/B14415381.png)

